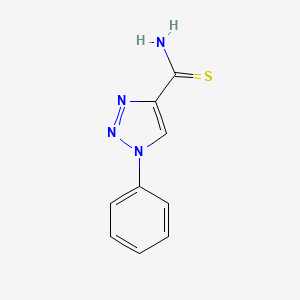

1-phenyl-1H-1,2,3-triazole-4-carbothioamide

Description

Properties

Molecular Formula |

C9H8N4S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

1-phenyltriazole-4-carbothioamide |

InChI |

InChI=1S/C9H8N4S/c10-9(14)8-6-13(12-11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,14) |

InChI Key |

ZUPHTBAUMKDDSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Cycloaddition of Azides and Alkynes (“Click” Chemistry)

The most prominent and widely adopted method for synthesizing 1,2,3-triazoles, including derivatives like 1-phenyl-1H-1,2,3-triazole-4-carbothioamide, is the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a subset of "Click" chemistry. This approach involves:

Cycloaddition of Hydrazonoyl Halides and Hydrazines

Another classical route involves the reaction of hydrazonoyl halides with hydrazines, leading to the formation of 1,2,3-triazoles with high regioselectivity and yields (up to 95%). This method is advantageous for introducing various substituents at specific positions.

- The synthesis of 1,2,3-triazole derivatives from hydrazonoyl halides was reported with excellent yields under reflux conditions in ethanol, employing triethylamine as a base.

Modern Catalytic and Green Chemistry Methods

Metal-Catalyzed Cycloaddition

- Copper Catalysis: The use of CuI or CuSO₄ in combination with bases like sodium ascorbate facilitates efficient cycloaddition, often under mild conditions, with high regioselectivity.

- Palladium Catalysis: Suzuki–Miyaura cross-coupling reactions enable the functionalization of triazoles with aryl groups, expanding the diversity of derivatives, including phenyl substitutions.

Multicomponent and One-Pot Syntheses

- Phosphorus Decasulfide-mediated Thioamide Formation: The conversion of amides to carbothioamides via treatment with phosphorus decasulfide is a straightforward, high-yielding process suitable for synthesizing the thioamide functionality directly on the triazole ring.

Eco-Friendly Solvent Systems

- Use of polyethylene glycol (PEG) as a solvent and mild catalysts like p-Toluenesulfonic acid (PTSA) has been reported for the synthesis of trisubstituted triazoles, including carbothioamide derivatives, under mild conditions with yields exceeding 90%.

Specific Synthesis Pathways for 1-Phenyl-1H-1,2,3-triazole-4-carbothioamide

General Synthetic Route

Based on the literature, a typical synthesis involves:

Key Reaction Conditions and Reagents

Research Findings and Data Tables

Table 1: Summary of Preparation Methods for 1-Phenyl-1H-1,2,3-triazole-4-carbothioamide

| Method | Starting Materials | Catalysts/Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| CuAAC | Phenyl azide + Phenylacetylene | CuSO₄, NaAsc | Water/THF | Room Temp to 50°C | 76–91% | Highly regioselective |

| Hydrazonoyl + Hydrazine | Hydrazonoyl halides + Hydrazines | - | Ethanol | Reflux | 90–95% | High regioselectivity |

| Phosphorus Decasulfide | Amides | P₄S₁₀ | Toluene | Reflux | High | Direct thioamide formation |

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted triazole derivatives

Scientific Research Applications

The applications of 1-phenyl-1H-1,2,3-triazole-4-carbothioamide are diverse, spanning from medicinal chemistry to materials science. This compound, and its derivatives, exhibit a range of biological activities and serve as crucial building blocks in synthesizing more complex molecules with enhanced properties .

1-phenyl-1H-1,2,3-triazole-4-carbothioamide: Synthesis and Derivatives

1-phenyl-1H-1,2,3-triazole-4-carbothioamide is a structural analog utilized in synthesizing a variety of derivatives, each with unique applications. For instance, novel 2-(1,2,3-triazol-4-yl) compounds can be synthesized using 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide . These compounds are synthesized through reactions involving specific reagents and conditions, such as heating a mixture of reactants in ethanol with triethylamine .

Applications in Medicinal Chemistry

1,2,3-Triazole derivatives have significant applications in medicinal chemistry, acting as pharmacophores and demonstrating various biological activities .

- Xanthine Oxidase Inhibition: 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been explored for their inhibitory effects on xanthine oxidase, an enzyme associated with hyperuricemia . These compounds exhibited micromolar level potencies, with some showing more promising inhibitory effects than allopurinol, a common drug for hyperuricemia .

- PXR Inhibition: Certain 1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective Pregnane X Receptor (PXR) inhibitors . PXR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. These compounds function as inverse agonists and antagonists of PXR, with potential applications in basic research and clinical studies .

- Anti-inflammatory Activity: Phenyl-1H-1,2,3-triazole analogs have been evaluated for anti-inflammatory activities . Several analogs have demonstrated more potent effects than diclofenac, a reference anti-inflammatory drug, in xylene-induced ear edema models in mice .

- Antibacterial Agents: Triazole derivatives, including those with a 1,2,4-triazole core, exhibit a broad spectrum of biological activities, including antibacterial properties . These compounds have shown activity against various pathogens, with some demonstrating excellent activity against E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis .

Role as a Pharmacophore

1,2,3-Triazoles are not just passive linkers; they actively interact with biological targets through hydrogen bonding and dipole interactions . Their applications range from combinatorial chemistry to proteomics and DNA research, making them valuable in drug discovery .

Structure-Activity Relationships

Modifications to the structure of 1-phenyl-1H-1,2,3-triazole-4-carbothioamide derivatives can significantly impact their biological activity . For example, the introduction of different substituents at specific positions can alter binding affinity and cellular activity . Similarly, incorporating lipophilic ether tails at certain positions can benefit the inhibitory potency of xanthine oxidase inhibitors .

Table of Biological Activities

Case Studies

- SPA70 Analogs: Analogs of SPA70, a selective antagonist of human PXR (hPXR), have been designed and evaluated. These studies aimed to improve potency while maintaining high selectivity and low toxicity .

- Febuxostat Analogs: Modifications to febuxostat analogs, specifically at the X2 position, have been conducted using 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives . These modifications aimed to enhance the inhibitory potency against xanthine oxidase .

Mechanism of Action

The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism.

Pathway Modulation: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Carboxamide Derivatives

Compounds like 1-aryl-1H-1,2,3-triazole-4-carboxamides (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) exhibit anticancer activity by targeting enzyme pathways . For instance, sulfur may form stronger van der Waals interactions or weaker hydrogen bonds compared to oxygen, impacting target selectivity and potency.

Triazole-Thiazole Hybrids

Derivatives such as 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine () demonstrate anti-HIV-1 RT inhibition (64–92% at 100 μg/mL) via docking into the NNIBP of HIV-1 RT . While these hybrids integrate triazole and thiazole moieties, the carbothioamide group in the target compound may offer distinct electronic effects, influencing interactions with hydrophobic pockets or catalytic residues in enzymatic targets.

Triazole-Phenol Sulfates

Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives act as steroid sulfatase (STS) inhibitors for breast cancer therapy .

Pyrazole-Carbothioamides

3,5-Disubstituted pyrazole-1-carbothioamides () are synthesized via cyclo-condensation of chalcones with thiosemicarbazides. Although structurally distinct (pyrazole vs.

Triazole-Chromone Conjugates

Compounds like 2-(4-fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one () show antimicrobial activity. The carbothioamide group in the target compound may enhance membrane permeability or metal-binding capacity compared to ether-linked triazoles, affecting microbial growth inhibition .

Structural and Functional Analysis

Substituent Position and Electronic Effects

The position of the carbothioamide group (C4 in triazole) is critical. For example, 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid derivatives () highlight how substitution at C5 vs. C4 alters electronic distribution and reactivity.

Hydrogen-Bonding and Metabolic Stability

Triazoles inherently resist hydrolysis (), but the thioamide group may introduce susceptibility to oxidation or nucleophilic attack.

Data Tables

Table 2: Structural and Electronic Comparisons

| Feature | Carbothioamide (-CSNH₂) | Carboxamide (-CONH₂) | Phenolic Sulfate (-OSO₃H) |

|---|---|---|---|

| Hydrogen-bond acceptor | Moderate (S) | Strong (O) | Strong (O, S=O) |

| Hydrophobicity | Higher | Lower | Low (polar sulfate) |

| Metabolic stability | Potential oxidation susceptibility | Resistant to hydrolysis | Susceptible to sulfatase |

| Bioisosteric mimicry | Thioamide enzymes | Peptide bonds | Steroid sulfates |

Biological Activity

1-Phenyl-1H-1,2,3-triazole-4-carbothioamide is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, antitumor, and anti-inflammatory properties, supported by research findings and case studies.

Structural Characteristics

The structure of 1-phenyl-1H-1,2,3-triazole-4-carbothioamide features a phenyl group attached to a triazole ring and a carbothioamide functional group. This unique arrangement contributes to its biological activity and versatility in medicinal applications.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Phenyl-1H-1,2,3-triazole-4-carbothioamide | Triazole ring with phenyl and carbothioamide | Potential for broad-spectrum biological activity |

| 5-Methyl-1-phenyl-1H-1,2,3-triazole | Methyl group at position 5 | Enhanced lipophilicity; used in drug design |

| 4-Amino-5-(4-chlorophenyl)-1H-1,2,3-triazole | Amino group at position 4 | Exhibits strong antibacterial activity |

Antimicrobial Activity

Research indicates that 1-phenyl-1H-1,2,3-triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Antitumor Activity

The antitumor potential of 1-phenyl-1H-1,2,3-triazole derivatives has been explored in various studies. In vitro assays have shown that these compounds can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7 | HepG-2 | 12.22 |

| Compound 7 | HCT-116 | 14.16 |

| Compound 7 | MCF-7 | 14.64 |

These results indicate that compounds with electron-donating substituents on the phenyl ring demonstrate higher cytotoxicity against tumor cells compared to those with electron-withdrawing groups .

Anti-inflammatory Activity

The anti-inflammatory effects of 1-phenyl-1H-1,2,3-triazole derivatives have also been documented. Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various assays. For instance, certain derivatives demonstrated up to 89% inhibition of IL-6 at concentrations of 10 µg/mL .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of 1-phenyl-1H-1,2,3-triazole for their biological activities:

- Synthesis and Antitumor Evaluation : A novel series of triazole-containing hybrids were synthesized using Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. The antitumor effects were evaluated against several cancer cell lines with promising results .

- Antibacterial Properties : A study demonstrated that specific derivatives exhibited significant antibacterial activity against multiple strains with MIC values comparable to established antibiotics .

- Mechanistic Insights : Research has provided insights into the mechanisms by which these compounds exert their effects—such as inducing apoptosis in cancer cells through morphological changes and DNA fragmentation .

Q & A

Q. What are the standard synthetic routes for 1-phenyl-1H-1,2,3-triazole-4-carbothioamide?

The compound is typically synthesized via a two-step strategy:

- Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. Terminal alkynes react with aryl azides under Cu(I) catalysis to ensure regioselective 1,4-substitution .

- Step 2 : Introduction of the carbothioamide group. This can involve reacting the triazole intermediate with thiourea derivatives or using thioacylating agents under controlled conditions . Key methodological considerations: Use anhydrous solvents, inert atmospheres for CuAAC, and monitor reaction progress via TLC or HPLC.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Structure refinement : Employ SHELXL for least-squares refinement of positional and displacement parameters. Anisotropic displacement parameters are critical for accurate thermal motion modeling .

- Validation : Check for residual electron density and R-factors (e.g., R1 < 0.05 for high-quality data). WinGX and ORTEP are used for visualization and packing analysis .

Q. What spectroscopic methods confirm the structure of 1-phenyl-1H-1,2,3-triazole-4-carbothioamide?

- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbothioamide carbonyl signals (δ ~200 ppm in 13C) .

- IR Spectroscopy : Detect N–H stretching (~3400 cm⁻¹) and C=S absorption (~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ or [M–H]– peaks .

Advanced Research Questions

Q. How can researchers address low aqueous solubility in biological assays?

Strategies include:

- Structural derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) to the phenyl or triazole moiety while preserving bioactivity .

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin-based solubilization .

- Prodrug design : Temporarily mask the carbothioamide group with enzymatically cleavable protecting groups.

Q. How to resolve contradictions in reported biological activity data across studies?

- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate with activity trends .

- Molecular docking : Use software like AutoDock Vina to compare binding modes with target proteins (e.g., DHFR in anticancer studies). For example, docking scores from synthesized analogs (Table 1 in ) can explain potency variations.

- Assay standardization : Ensure consistent cell lines, incubation times, and control experiments.

Q. What strategies optimize regioselectivity in triazole formation during synthesis?

- Catalyst selection : Cu(I) salts (e.g., CuBr) favor 1,4-regioselectivity in CuAAC, while Ru catalysts yield 1,5-products .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for sensitive intermediates .

Q. How to design derivatives with improved pharmacokinetic properties?

- Bioisosteric replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility .

- LogP optimization : Balance hydrophobicity using computational tools (e.g., SwissADME) to target a LogP ~2–3 for oral bioavailability .

- Metabolic stability : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated oxidation .

Q. How to analyze crystal packing effects on bioactivity?

- Crystal packing visualization : Use WinGX/ORTEP to generate diagrams of hydrogen bonding and π-π interactions .

- Comparative studies : Correlate packing motifs (e.g., layered vs. helical arrangements) with solubility and dissolution rates. For example, the crystal structure of a related pyrazole-triazole analog ( ) revealed intermolecular H-bonds influencing solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.